molecular formula C20H18N4O4 B2622544 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903859-79-0

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Cat. No.: B2622544
CAS No.: 903859-79-0
M. Wt: 378.388
InChI Key: QSXRMJKYBAHNLM-UHFFFAOYSA-N
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Description

The compound 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile features a central oxazole ring substituted at position 4 with a nitrile group, at position 2 with a 3-methoxyphenyl group, and at position 5 with a piperazine moiety bearing a furan-2-carbonyl substituent. The 3-methoxyphenyl group may enhance solubility compared to halogenated analogs, while the furan-2-carbonyl moiety introduces unique electronic and steric properties .

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-15-5-2-4-14(12-15)18-22-16(13-21)20(28-18)24-9-7-23(8-10-24)19(25)17-6-3-11-27-17/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRMJKYBAHNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Starting Materials: Furan-2-carboxylic acid and piperazine.

      Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane.

  • Synthesis of the Oxazole Ring

      Starting Materials: The intermediate from the first step and 3-methoxybenzaldehyde.

      Reaction Conditions: This step often involves a cyclization reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

  • Formation of the Final Compound

      Starting Materials: The oxazole intermediate and a nitrile source such as cyanogen bromide.

      Reaction Conditions: The final step typically requires a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Compounds containing furan and oxazole moieties have been investigated for their antimicrobial properties. Studies have shown that derivatives of oxazole exhibit significant activity against various bacterial strains. The incorporation of piperazine and furan-2-carbonyl groups may enhance this activity due to their ability to interact with biological targets, potentially leading to the development of new antimicrobial agents .

Anticancer Properties : Research indicates that compounds similar to 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile can inhibit cancer cell proliferation. For instance, oxazole derivatives have shown effectiveness against specific cancer cell lines, suggesting that this compound could be explored for its anticancer properties. The piperazine ring may contribute to the compound's ability to penetrate cell membranes and interact with intracellular targets .

Neuropharmacological Effects : Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of this compound may allow it to modulate neurotransmitter systems, making it a candidate for further studies in treating neurological disorders .

Material Science Applications

Polymer Synthesis : The unique structure of this compound can be utilized in the synthesis of polymers with specific properties. Its functional groups can serve as reactive sites for polymerization processes, leading to materials with tailored mechanical and thermal properties suitable for various applications in coatings and composites.

Organic Synthesis Applications

Synthetic Intermediates : This compound can act as a versatile intermediate in organic synthesis. The functional groups present allow for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is particularly valuable in the pharmaceutical industry where complex multi-step syntheses are often required .

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives containing the oxazole ring were effective against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was critical in enhancing the antimicrobial efficacy, suggesting that similar compounds could be developed based on this framework .
  • Anticancer Research : In vitro studies showed that compounds with similar structures inhibited the growth of certain cancer cell lines by inducing apoptosis. The mechanism was attributed to the interaction with cellular pathways involved in cell cycle regulation, highlighting the potential of this compound as an anticancer agent .
  • Material Development : Researchers synthesized a series of polymers using derivatives of this compound, demonstrating improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for its application in high-performance materials .

Mechanism of Action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings may facilitate binding to these targets, while the piperazine moiety could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing in substituents on the piperazine or heterocyclic core:

Compound Name Piperazine Substituent Oxazole/Pyrimidine Substituent Key Features
Target Compound Furan-2-carbonyl 3-Methoxyphenyl Enhanced solubility (methoxy), moderate steric bulk (furan)
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl High electronegativity (fluorine), potential metabolic stability
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-oxazole-4-carbonitrile 3-Chlorobenzoyl Furan-2-yl Increased lipophilicity (chlorine), π-π interactions (furan)
6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one Furan-2-carbonyl Pyrimidinone core Reduced aromaticity (pyrimidinone), hydrogen-bonding capacity
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-oxazole-4-carbonitrile 4-Fluorobenzoyl Ethenyl-4-fluorophenyl Extended conjugation (ethenyl), increased rigidity

Physicochemical and Electronic Properties

  • Solubility : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ), as methoxy is less electronegative and more hydrophilic .
  • Electronic Effects : The furan-2-carbonyl group introduces electron-withdrawing character, which may polarize the piperazine ring, whereas benzoyl derivatives (e.g., 4-fluorobenzoyl ) offer stronger electron withdrawal due to aryl carbonyl groups .

Biological Activity

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring, an oxazole moiety, and a furan-2-carbonyl group, contributing to its diverse biological activities. The molecular formula is C20H19N3O3C_{20}H_{19N_{3}O_{3}}, with a molecular weight of approximately 353.39 g/mol.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of piperazine have shown efficacy against various viruses, including HIV and influenza. In vitro studies demonstrated that certain analogs can inhibit viral replication at low micromolar concentrations, with IC50 values ranging from 0.12 to 28 μM depending on the specific virus and compound structure .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, compounds with similar structural features have demonstrated selective toxicity towards cancer cells while sparing normal cells . The observed IC50 values for these compounds ranged from 10 to 50 μM against various cancer cell lines.

Antimicrobial Activity

Preliminary data suggest that this compound exhibits antimicrobial activity against several bacterial strains. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported between 8 to 32 µg/mL . This suggests potential applications in treating bacterial infections.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or inhibit viral entry into host cells.
  • Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may be attributed to the disruption of bacterial cell wall integrity or inhibition of essential enzymatic processes.

Study 1: Antiviral Efficacy

A study conducted by Chen et al. (2023) evaluated the antiviral effects of several piperazine derivatives, including those similar to our compound. They found that specific modifications enhanced activity against HIV-1, with selectivity indices indicating a favorable therapeutic window .

Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of oxazole-based compounds. The study reported that certain derivatives induced significant apoptosis in breast cancer cells via caspase activation .

CompoundIC50 (µM)Cell Line
Compound A10MCF-7 (Breast Cancer)
Compound B25HeLa (Cervical Cancer)
Compound C15A549 (Lung Cancer)

Q & A

Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction conditions?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves refluxing 1-(3-methoxyphenyl)piperazine with a furan-2-carbonyl oxazole precursor in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction monitoring via TLC or HPLC is critical to optimize yield (typically ~80%) and purity (>97%). Post-synthesis purification includes recrystallization from ethanol and column chromatography . Key parameters to optimize include stoichiometry (1:1 molar ratio), reflux duration (3–6 hours), and solvent choice (polar aprotic solvents enhance reactivity).

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the furan carbonyl (δ ~160–170 ppm in ¹³C), oxazole ring protons (δ ~7.5–8.5 ppm in ¹H), and methoxyphenyl groups (singlet at δ ~3.8 ppm for OCH₃).
  • HPLC-MS: Use a C18 column with acetonitrile/water gradient (70:30) to confirm molecular weight ([M+H]⁺ expected at ~435 g/mol).
  • X-ray crystallography: Resolve π-stacking interactions between the oxazole and methoxyphenyl groups, as demonstrated in analogous piperazine-oxazole structures .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in receptor-binding affinity data?

Answer: Contradictions often arise from assay variability (e.g., cell-line specificity, ligand concentration). Implement a tiered approach:

In vitro binding assays: Use radiolabeled ligands (e.g., [³H]-antagonists) with A₂A adenosine receptors (common targets for oxazole-piperazine derivatives) .

Negative controls: Include 1-(4-Methoxyphenyl)piperazine to isolate the furan-oxazole moiety’s contribution.

Statistical validation: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates. Address outliers via Grubbs’ test .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET prediction: Use QikProp or SwissADME to calculate logP (~3.2), BBB permeability (likely low due to oxazole polarity), and CYP450 inhibition risks.
  • Molecular docking: Simulate binding to A₂A receptors (PDB ID: 3REY) using AutoDock Vina. Prioritize poses with hydrogen bonds between the furan carbonyl and His264/Asn253 residues .
  • MD simulations: Assess stability of receptor-ligand complexes over 100 ns trajectories (GROMACS/AMBER).

Q. How should environmental fate studies be structured to evaluate ecological risks?

Answer: Adopt a tiered framework inspired by INCHEMBIOL projects :

Abiotic studies: Measure hydrolysis half-life (pH 5–9) and photodegradation rates under UV light.

Biotic studies: Use OECD 301F (ready biodegradability) and algae growth inhibition tests (OECD 201).

Modeling: Apply EPI Suite to estimate bioaccumulation (BCF < 500 suggests low risk).

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Answer:

  • Source analysis: Compare assay conditions (e.g., HEK293 vs. CHO cells may express varying receptor densities).
  • Meta-analysis: Pool data from ≥5 independent studies using random-effects models (RevMan software).
  • Mechanistic studies: Use CRISPR-edited cell lines to isolate receptor subtypes (e.g., A₂A vs. A₂B) contributing to activity .

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